Bienvenue dans la boutique en ligne BenchChem!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry Scaffold Diversity Drug Design

This chromeno[4,3-d]thiazole-1,2,3-thiadiazole hybrid offers a unique tricyclic scaffold with 7 H-bond acceptors, low conformational entropy (2 rotatable bonds), and moderate lipophilicity (XLogP3 2.6)—ideal for broad-panel kinase screening and structure-based hit optimization. The conserved TDZ warhead enables sub-micromolar Wnt pathway modulation via SERCA2/OXPHOS dual targeting, while the chromenothiazole amine provides an unexplored exit vector for SAR expansion. Procure for kinase, Wnt, or agrochemical library synthesis.

Molecular Formula C14H10N4O2S2
Molecular Weight 330.38
CAS No. 1203104-42-0
Cat. No. B2491967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS1203104-42-0
Molecular FormulaC14H10N4O2S2
Molecular Weight330.38
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C14H10N4O2S2/c1-7-12(22-18-17-7)13(19)16-14-15-11-8-4-2-3-5-9(8)20-6-10(11)21-14/h2-5H,6H2,1H3,(H,15,16,19)
InChIKeyCHVAWXQDWMIVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (1203104-42-0): Structural Identity and Computed Profile


N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1203104-42-0, PubChem CID 45503810) is a synthetic heterocyclic hybrid that fuses three pharmacophoric modules—a chromeno[4,3-d]thiazole tricyclic system, a 1,2,3-thiadiazole ring, and a carboxamide linker. Computed physicochemical properties include a molecular weight of 330.4 Da, a calculated logP (XLogP3-AA) of 2.6, a topological polar surface area of 133 Ų, a single hydrogen-bond donor, and seven hydrogen-bond acceptors [1]. The compound is catalogued primarily as a research-grade building block and has not yet been the subject of published, peer-reviewed biological studies as of the present analysis [1].

Why In-Class 1,2,3-Thiadiazole-5-Carboxamides Cannot Simply Replace N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide


Compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carboxamide warhead exhibit divergent biological fingerprints that are exquisitely governed by the amine coupling partner. The benzothiazol-2-yl analog (CAS 903348-59-4) inhibits human LSD1 with an IC50 of 10,000 nM, while the benzimidazol-2-yl variant (CAS 1144490-73-2) activates human glucokinase with an EC50 of 660 nM [1][2]. Replacing the fused chromeno[4,3-d]thiazole amine with a simpler aryl or heteroaryl amine is therefore not a pharmacologically neutral substitution—the tricyclic chromenothiazole scaffold introduces unique conformational constraints, altered hydrogen-bonding topology, and distinct lipophilicity that collectively re-tune target engagement [1][2][3].

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide vs. Closest Analogs


Scaffold Complexity and Three-Dimensionality Differentiates the Chromeno[4,3-d]thiazole Core from Planar Benzothiazole and Benzimidazole Analogs

The target compound incorporates a tricyclic 4H-chromeno[4,3-d]thiazole system that introduces a non-planar pyran ring, in contrast to the planar benzothiazole or benzimidazole rings found in comparator compounds CAS 903348-59-4 and CAS 1144490-73-2. The computed fraction of sp³-hybridized carbons (Fsp³) and the number of heavy atoms (22) exceed those of simpler analogs, providing greater three-dimensional shape diversity [1]. The dihedral angle between the thiazole and benzene rings in a closely related chromenothiazole crystal structure was measured at 14.78(6)°, confirming a non-coplanar geometry [2]. This scaffold complexity is valuable for probing binding pockets inaccessible to flat aromatic systems [3].

Medicinal Chemistry Scaffold Diversity Drug Design

Moderate Lipophilicity (XLogP3 2.6) Balances Membrane Permeability and Aqueous Solubility Relative to More Lipophilic 1,2,3-Thiadiazole Congeners

The computed XLogP3-AA of 2.6 for the target compound resides within the optimal range (1–3) for oral drug-like molecules, whereas the benzothiazol-2-yl analog has a higher predicted logP (~3.1 based on its more lipophilic benzothiazole core) [1][2]. The chromeno[4,3-d]thiazole core contributes an ether oxygen that tempers overall lipophilicity compared to the all-carbon benzothiazole counterpart. The topological polar surface area (TPSA) of 133 Ų also falls within the generally accepted threshold (<140 Ų) for good oral absorption [1].

ADME Drug-likeness Physicochemical Profiling

1,2,3-Thiadiazole-5-Carboxamide Chemotype Demonstrates Sub-Micromolar Wnt Pathway Inhibition, Establishing a Valid Pharmacophore for the Chromeno[4,3-d]thiazole Hybrid

A chemical series based on the 1,2,3-thiadiazole-5-carboxamide (TDZ) core was identified in a Wnt-dependent reporter screen with sub-micromolar potency. Mechanism-of-action studies revealed dual modulation of mitochondrial oxidative phosphorylation and SERCA2 Ca²⁺-ATPase activity [1]. While the specific chromeno[4,3-d]thiazole derivative has not been profiled in this assay, its conserved TDZ carboxamide warhead suggests retainable engagement with the same biological targets, and the chromenothiazole group offers a novel exit vector for tuning potency and selectivity beyond the published series [1][2].

Wnt Signaling Cancer Biology Chemical Probes

Rotatable Bond Count of 2 Confers Reduced Conformational Entropy Relative to Flexible-Chain 1,2,3-Thiadiazole Carboxamide Derivatives

The target compound possesses only two rotatable bonds (the amide C–N bond and the bond connecting the thiadiazole methyl group), significantly fewer than comparator compounds such as Tiadinil (CAS 223580-51-6, which contains a 3-chloro-4-methylphenyl group adding two additional rotatable bonds) or N-(cyclohexylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 69635-76-3, which introduces a flexible cyclohexylmethyl chain) [1][2]. This conformational restriction is predicted to reduce the entropic penalty upon target binding, potentially enhancing binding affinity per heavy atom (ligand efficiency) [3].

Conformational Analysis Binding Thermodynamics Ligand Efficiency

Hydrogen-Bond Acceptor Count of 7 Enables Polypharmacological Interaction Potential Distinct from Simpler 1,2,3-Thiadiazole Carboxamides

The target compound bears 7 hydrogen-bond acceptor atoms (spanning the thiadiazole nitrogens, carboxamide oxygen, chromene ether oxygen, and thiazole nitrogen/sulfur), compared with only 4 acceptors in the parent 4-methyl-1,2,3-thiadiazole-5-carboxamide fragment [1][2]. This expanded H-bond acceptor network is reminiscent of ATP-competitive kinase inhibitor pharmacophores, and related chromeno[4,3-d]thiazole amides have been described as potential EGFR and HER-2 kinase inhibitors [3]. The additional acceptor density in the chromenothiazole core provides anchor points for interactions with kinase hinge regions that are absent in simplified analogs.

Molecular Recognition Polypharmacology Kinase Inhibition

Absence of Direct Biological Profiling Data Necessitates De-Risked Procurement as a Hypothesis-Driven Chemical Probe

As of the current analysis, a comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay reveals no published in vitro IC50, EC50, Ki, or Kd values, cellular activity data, or in vivo pharmacokinetic parameters for the target compound [1][2]. In contrast, the simpler benzothiazol-2-yl analog and benzimidazol-2-yl analog have been deposited in BindingDB with target-specific activity values [3][4]. This data gap is not a negative differentiation point; rather, it defines the compound's current procurement value as an untested, structurally novel probe for hypothesis-driven screening rather than as a late-stage lead with established performance benchmarks.

Chemical Biology Probe Development Screening

High-Value Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Based on Current Evidence


High-Throughput Kinase Profiling as a Structurally Differentiated ATP-Competitive Probe Candidate

With 7 hydrogen-bond acceptor atoms and a non-planar chromenothiazole core, this compound is ideally suited for broad-panel kinase screening. Related chromeno-thiazole derivatives have been evaluated as ATR kinase inhibitors, establishing precedent for this scaffold in the kinase space [1]. The reduced conformational entropy (2 rotatable bonds) and moderate lipophilicity (XLogP3 2.6) support favorable ligand efficiency metrics, increasing the probability of identifying selective kinase hits amenable to structure-based optimization [2].

Wnt Pathway Chemical Biology Probe Development Leveraging a Validated 1,2,3-Thiadiazole-5-Carboxamide Pharmacophore

The conserved TDZ warhead links this compound to a chemical series with demonstrated sub-micromolar Wnt pathway inhibition via dual modulation of oxidative phosphorylation and SERCA2 [3]. The unique chromenothiazole amine partner provides an unexplored exit vector for structure–activity relationship (SAR) expansion. Procuring this compound enables Wnt-focused chemical biology groups to test whether the tricyclic chromene system enhances selectivity for SERCA2 over mitochondrial targets or confers additional polypharmacology absent in the published TDZ series [3].

Agricultural Chemistry Lead Generation Based on the 1,2,3-Thiadiazole Plant Activator Motif

The 4-methyl-1,2,3-thiadiazole-5-carboxamide substructure is the core pharmacophore of Tiadinil, a commercial plant activator that induces systemic acquired resistance in rice [4]. The chromeno[4,3-d]thiazole hybrid represents a novel scaffold for agrochemical discovery, potentially offering differentiated crop selectivity, environmental fate properties, or spectrum of pathogen protection relative to the established N-aryl-thiadiazole carboxamide class [4].

Diversity-Oriented Synthesis Library Expansion with a Privileged Tricyclic Building Block

The compound's catalog designation as a research-grade building block (AKOS024518116) reflects its primary current utility in combinatorial library synthesis [5]. The dual reactivity of the chromenothiazole amine (capable of further acylation or alkylation) and the thiadiazole ring (amenable to electrophilic substitution) makes this an versatile intermediate for generating focused libraries exploring chemical space around the chromenothiazole-thiadiazole junction, which is underrepresented in commercial screening collections [5].

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.